molecular formula C13H16O3 B8296098 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid

3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid

Cat. No. B8296098
M. Wt: 220.26 g/mol
InChI Key: OFDQUWSARBQDCV-UHFFFAOYSA-N
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Patent
US08039644B2

Procedure details

A solution of 3-(2-ethyl-4-hydroxymethyl-6-methyl-phenyl)-propionic acid (2.8 g, 12.6 mmol) in acetic acid (50 mL) is treated with MnO2 (3.9 g, 45.4 mmol) and the resulting mixture is stirred at 80° C. for 4 h. The mixture is filtered and the filtrate is concentrated. The crude product is purified by CC on silica gel eluting with DCM to give 3-(2-ethyl-4-formyl-6-methyl-phenyl)-propionic acid (1.76 g) as a beige solid; LC-MS: tR=0.86 min.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
3.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[C:7]([CH2:9][OH:10])[CH:6]=[C:5]([CH3:11])[C:4]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH3:2]>C(O)(=O)C.O=[Mn]=O>[CH2:1]([C:3]1[CH:8]=[C:7]([CH:9]=[O:10])[CH:6]=[C:5]([CH3:11])[C:4]=1[CH2:12][CH2:13][C:14]([OH:16])=[O:15])[CH3:2]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C)C1=C(C(=CC(=C1)CO)C)CCC(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3.9 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 80° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by CC on silica gel eluting with DCM

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)C1=C(C(=CC(=C1)C=O)C)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.76 g
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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